AHR 10240

Description

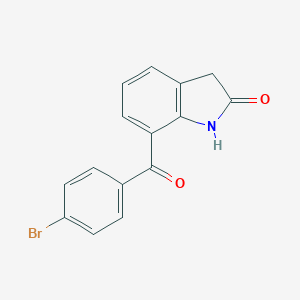

The exact mass of the compound 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-(4-bromobenzoyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSPXIPYMUGSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440521 | |

| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91713-91-6 | |

| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091713916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7XLJ27ZJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architecture of the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that serves as a critical environmental sensor, responding to a vast array of exogenous and endogenous molecules.[1] Initially identified as the mediator of toxicity for environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), its role is now understood to extend into crucial physiological processes, including immune regulation, stem cell maintenance, and cellular differentiation.[1] As a unique member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors, the AHR is the only one known to be directly activated by small molecules, making its structure a subject of intense research and a promising target for therapeutic intervention.[2] This guide provides a detailed examination of the AHR's molecular structure, the complexes it forms, and the experimental methodologies used to elucidate its architecture.

Core Structural Domains of the Human AHR

The human AHR is an 848-amino acid protein organized into several distinct functional domains that govern its activity, interactions, and localization.[3] The N-terminal half of the receptor is highly conserved across species, while the C-terminal half, containing the transactivation domain, shows considerable variability.[4]

-

Basic Helix-Loop-Helix (bHLH) Domain: Located at the N-terminus, this domain is a hallmark of many transcription factors.[1] It consists of a basic region responsible for direct binding to DNA recognition sequences and a helix-loop-helix region that facilitates protein-protein interactions, primarily dimerization with its partner protein, ARNT.[1] The bHLH region also contains a critical nuclear localization signal (NLS) which, when exposed, permits the receptor's import into the nucleus.[1]

-

Per-Arnt-Sim (PAS) Domains (PAS-A and PAS-B): The AHR contains two tandem PAS domains, which are versatile signaling and interaction modules.[1]

-

PAS-A: This domain is essential for the specificity and stability of the heterodimerization with ARNT.[5] Structural studies reveal that an N-terminal α-helix (the A'α-helix) is a key feature of the PAS-A dimerization interface.[5]

-

PAS-B: This domain serves as the primary ligand-binding pocket of the AHR.[1] Its structure allows it to accommodate a wide variety of structurally diverse compounds. The PAS-B domain is also a critical interface for interaction with the chaperone protein Hsp90, which maintains the receptor in a ligand-receptive conformation.[6]

-

-

Transactivation Domain (TAD): Located at the C-terminal end of the protein, the TAD is responsible for recruiting co-activators and co-repressors to the AHR/ARNT complex, thereby modulating the transcription of target genes.[1] This domain is functionally subdivided into regions rich in glutamine (Q-rich), proline/serine/threonine (P/S/T-rich), and acidic residues.[2][7] The Q-rich subdomain, in particular, has been shown to be a key interaction site for coactivators like SRC-1.[7]

Data Presentation: Human AHR Domain Summary

The following table summarizes the key domains of the 848-amino acid human AHR protein (UniProt ID: P35869), their approximate locations, and their principal functions.

| Domain | Approximate Amino Acid Position[3] | Key Functions[1][3][6][7] |

| bHLH | 27 - 80 | DNA binding (via basic region), Dimerization with ARNT, Contains Nuclear Localization Signal (NLS) |

| PAS-A | 111 - 181 | Primary domain for heterodimerization with ARNT |

| PAS-B | 275 - 342 | Ligand binding, Interaction with Hsp90 chaperone |

| TAD | 594 - 805 (approx.) | Transactivation, Recruitment of co-activators and co-repressors (contains Q-rich region) |

The AHR Signaling Pathway and Protein Complexes

The AHR's function is tightly regulated through its association with other proteins, forming distinct cytosolic and nuclear complexes that dictate its activity state.

The Inactive Cytosolic Complex

In the absence of a ligand, the AHR resides in the cytoplasm as part of a large, inactive multiprotein complex. This complex includes a dimer of Heat shock protein 90 (Hsp90), the co-chaperone p23 (PTGES3), and an immunophilin-like protein known as AHR-interacting protein (AIP) or XAP2.[1] The Hsp90 chaperone is essential for AHR signaling; it maintains the receptor in a conformation that is competent for high-affinity ligand binding and prevents its premature degradation.[6]

Ligand Activation and the Nuclear Complex

Upon binding of an agonist, the AHR undergoes a conformational change. This change leads to the dissociation of AIP, exposing the nuclear localization signal within the bHLH domain.[1] The AHR-ligand-Hsp90 complex is then actively transported into the nucleus. Inside the nucleus, Hsp90 dissociates, and the AHR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) , also a bHLH/PAS protein.[1] This activated AHR/ARNT heterodimer is the transcriptionally active form of the receptor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), which have the core consensus sequence 5'-TGCGTG-3', located in the promoter regions of target genes, thereby initiating transcription.[2][3]

Visualization: Canonical AHR Signaling Pathway

Structural Determination Methodologies

The high instability and flexibility of the AHR protein have historically made its structural elucidation challenging. Recent advances in cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided unprecedented, high-resolution insights into the AHR's architecture.

Cryo-Electron Microscopy of the Cytosolic Complex

Cryo-EM has been instrumental in visualizing the large, dynamic cytosolic AHR complex. This technique allows for the structural determination of protein complexes in a near-native state without the need for crystallization.

-

Protein Expression and Purification: The full-length human AHR, Hsp90, and XAP2 are co-expressed, often using a baculovirus system in Sf9 insect cells to ensure proper folding and post-translational modifications. The complex is then purified using affinity chromatography followed by size-exclusion chromatography to isolate stable, homogenous complexes.

-

Ligand Incubation: The purified complex is incubated with a saturating concentration of a stabilizing ligand, such as indirubin, to capture the agonist-bound state.

-

Grid Preparation: A small volume (2-3 µL) of the protein-ligand solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film and plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV). This process traps the complexes in a thin layer of vitreous ice.

-

Data Collection: The frozen grids are loaded into a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated software is used to collect thousands of micrographs (movies) of the particle fields at cryogenic temperatures.

-

Image Processing and 3D Reconstruction: The collected movies are processed to correct for beam-induced motion. Individual particle images are then picked, classified in 2D to remove noise and non-ideal views, and finally used to reconstruct a high-resolution 3D map of the complex using software like RELION or cryoSPARC.

-

Model Building and Refinement: An atomic model is built into the final 3D density map and refined to produce the final structure.

References

- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 2. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Dimerization Properties of the Aryl Hydrocarbon Receptor PAS-A Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The aryl hydrocarbon receptor as a model PAS sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands of the Aryl Hydrocarbon Receptor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1][2] Initially identified as the receptor mediating the toxic effects of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR was primarily understood as a sensor for environmental pollutants.[2][3] This activation leads to the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in metabolizing these foreign compounds.[4][5]

However, extensive research has unveiled a much broader physiological significance for the AHR, extending far beyond toxicology.[6] The discovery of a diverse array of endogenous ligands—molecules produced by the body's own metabolic processes or by its resident microbiota—has repositioned the AHR as a crucial regulator of cellular homeostasis, immune responses, development, and mucosal barrier integrity.[3][7] These endogenous activators arise from various metabolic pathways, including the catabolism of tryptophan and heme, as well as the metabolism of arachidonic acid.[6][8] Understanding the nature of these ligands, their binding affinities, and the signaling pathways they initiate is critical for elucidating the AHR's role in health and disease and for developing novel therapeutic strategies that target this receptor.

The Canonical AHR Signaling Pathway

The primary mechanism of AHR action is a well-characterized genomic pathway. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP/XAP2), and the cochaperone p23.[3][9]

Ligand binding triggers a conformational change in the AHR, leading to the dissociation of the chaperone proteins.[2] This event exposes a nuclear localization signal, facilitating the translocation of the ligand-AHR complex into the nucleus.[10] Inside the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT).[3] This newly formed AHR/ARNT heterodimer is the transcriptionally active complex. It binds to specific DNA sequences known as Dioxin or Xenobiotic Response Elements (DREs/XREs), which have a core GCGTG sequence, located in the promoter regions of target genes.[3][10] The binding of the AHR/ARNT complex to DREs recruits various co-activators and the general transcriptional machinery to initiate the transcription of downstream genes, such as CYP1A1.[5][10]

Major Classes of Endogenous AHR Ligands

A structurally diverse range of molecules originating from host and microbial metabolism can act as AHR ligands. These are broadly categorized based on their metabolic precursors.

Tryptophan Metabolites

Tryptophan catabolism is a major source of endogenous AHR ligands.[7] These metabolites are generated by host enzymes, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), as well as by the gut microbiota.[11]

-

6-Formylindolo[3,2-b]carbazole (FICZ): A potent AHR agonist formed through the photo-oxidation of tryptophan upon exposure to UV light.[6][7] FICZ exhibits a binding affinity for the AHR similar to that of TCDD but is rapidly metabolized by CYP1A1, creating a negative feedback loop.[12]

-

Kynurenine (Kyn): A product of the IDO/TDO pathway, kynurenine is considered a low-affinity AHR ligand.[7] Its activation of the AHR is implicated in immune tolerance and cancer progression.

-

Indoles: The gut microbiota metabolizes tryptophan into numerous indole derivatives, including indole-3-acetic acid (IAA), indole-3-aldehyde (IAld), and tryptamine.[13] These compounds are crucial for maintaining intestinal homeostasis and regulating immune cells at the mucosal barrier.[14]

-

2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE): An endogenous AHR agonist that was originally isolated from porcine lung.[6]

Heme Metabolites

The breakdown of heme, a component of hemoglobin and cytochromes, produces tetrapyrroles that can activate the AHR.

-

Bilirubin and Biliverdin: These bile pigments are products of heme catabolism.[15] Both have been shown to bind to the AHR and induce the expression of AHR target genes like CYP1A1.[15][16] Their activity suggests a link between heme turnover, oxidative stress, and AHR signaling.[17]

Arachidonic Acid Metabolites

Metabolites of arachidonic acid, a key polyunsaturated fatty acid, have been identified as AHR activators. These molecules are typically involved in inflammatory signaling.

-

Prostaglandins: Certain prostaglandins, such as PGG2, can weakly activate the AHR signaling pathway and competitively displace TCDD from the receptor.[16][18]

-

Lipoxins: Lipoxin A4 (LXA4) is an anti-inflammatory eicosanoid that has been identified as a potent AHR activator.[19]

Quantitative Ligand Activity Data

The potency and affinity of endogenous ligands for the AHR vary significantly. This differential activity allows for a graded and context-specific physiological response. The following tables summarize key quantitative data for representative endogenous AHR ligands.

Table 1: Binding Affinities of Endogenous AHR Ligands

| Ligand | Species | Assay Method | Kd / Ki (nM) | Citation(s) |

|---|---|---|---|---|

| FICZ | Human | Microscale Thermophoresis (MST) | 79 ± 36 | [20] |

| Mouse | Radioligand Competition | ~0.1 - 1 | [12] | |

| Bilirubin | Rat | Radioligand Competition | ~3,000 | [15] |

| Biliverdin | Rat | Radioligand Competition | ~10,000 | [15] |

| Kynurenine | Human | Functional Assay (inferred) | Low µM range | [7] |

| ITE | Mouse | Radioligand Competition | ~3 | [6] |

| Indirubin | Mouse | Radioligand Competition | ~30 |[2][6] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity. Values can vary significantly based on the assay system and species.

Table 2: Functional Potency of Endogenous AHR Ligands

| Ligand | Cell Line | Assay Type | EC50 (nM) | Citation(s) |

|---|---|---|---|---|

| FICZ | Mouse Hepatoma (Hepa1c1c7) | Reporter Gene | ~0.1 - 0.7 | [12] |

| Bilirubin | Human Hepatoma (HepG2) | Reporter Gene | ~10,000 - 30,000 | [15] |

| Biliverdin | Human Hepatoma (HepG2) | Reporter Gene | ~10,000 - 30,000 | [15] |

| Kynurenine | Human Cell Line | Reporter Gene | ~50,000 | [7] |

| ITE | Mouse Hepatoma (Hepa1c1c7) | Reporter Gene | ~20 | [6] |

| Indirubin | Mouse Hepatoma (Hepa1c1c7) | Reporter Gene | ~100 |[2][6] |

Note: EC50 (half-maximal effective concentration) is a measure of a ligand's potency in eliciting a functional response; lower values indicate higher potency.

Experimental Protocols

The identification and characterization of endogenous AHR ligands rely on a combination of functional assays, binding studies, and analytical chemistry.

AHR Reporter Gene Assay

This cell-based functional assay is the most common method for screening and quantifying the AHR-activating potential of compounds. It utilizes a cell line engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing DREs.[21][22]

Methodology:

-

Cell Culture: Maintain a suitable mammalian cell line (e.g., human HepG2 or mouse Hepa1c1c7) stably or transiently transfected with a DRE-luciferase reporter plasmid.[23][24]

-

Plating: Seed the reporter cells into a 96-well microplate at an appropriate density and allow them to attach for 4-6 hours.

-

Treatment: Prepare serial dilutions of the test compounds (and positive/negative controls) in culture medium. Replace the existing medium with the treatment medium. For antagonist screening, co-incubate the test compound with a known AHR agonist (e.g., TCDD or FICZ).

-

Incubation: Incubate the plate for 16-24 hours to allow for AHR activation and expression of the luciferase reporter gene.

-

Lysis and Detection: Discard the treatment medium. Add a lysis buffer containing the luciferase substrate (e.g., luciferin).

-

Quantification: Measure the luminescence produced from each well using a plate-reading luminometer. The light intensity is directly proportional to the level of AHR activation.

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to bind to the AHR by competing with a high-affinity radiolabeled ligand, typically [³H]TCDD.[20]

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract (S9 fraction) rich in AHR from a suitable source, such as guinea pig liver or cultured cells.

-

Incubation: In a series of tubes, incubate a fixed concentration of [³H]TCDD with the cytosolic extract in the presence of varying concentrations of the unlabeled test compound (competitor).

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 18-24 hours at 4°C).

-

Separation of Bound/Unbound Ligand: Separate the AHR-ligand complexes from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP resin binds the receptor complexes, which are then collected by centrifugation.

-

Quantification: Measure the radioactivity in the pellets using liquid scintillation counting.

-

Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the binding affinity of the test compound. Non-specific binding is determined by including a large excess of unlabeled TCDD in control tubes. Specific binding data are plotted against the concentration of the competitor to calculate the Ki (inhibition constant).

Workflow for Mass Spectrometry-Based Ligand Identification

This workflow is used to identify unknown AHR activators from complex biological samples like serum, tissue extracts, or microbial cultures.[9][21]

Protocol Outline:

-

Sample Preparation: Extract metabolites from the biological sample using an appropriate solvent system.

-

Fractionation: Separate the complex extract into simpler fractions using techniques like High-Performance Liquid Chromatography (HPLC).

-

Activity Screening: Test each fraction for its ability to activate the AHR using the reporter gene assay described above.

-

Analysis of Active Fractions: Subject the fraction(s) showing the highest AHR activity to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Compound Identification: Compare the mass spectra and fragmentation patterns of the peaks in the active fraction against spectral libraries and databases to tentatively identify the compound(s).

-

Confirmation: Obtain an authentic chemical standard of the identified compound and confirm that it activates the AHR in a dose-dependent manner.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endogenous Tryptophan-Derived Ah Receptor Ligands are Dissociated from CYP1A1/1B1-Dependent Negative-Feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Modulation of Immune Responses by Nutritional Ligands of Aryl Hydrocarbon Receptor [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of human UGT1A1 by bilirubin through AhR dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of the Ah receptor signaling pathway by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 24. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant attention for its multifaceted roles in mediating toxicological responses, regulating immune function, and influencing cellular processes critical to drug development. Initially characterized as the receptor responsible for the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now understood to be a key player in a complex network of signaling pathways with broad physiological and pathological implications. This technical guide provides a comprehensive overview of the AHR signaling pathway's core mechanism of action, detailing both the canonical and non-canonical pathways. It includes a compilation of quantitative data on ligand-receptor interactions and target gene expression, detailed protocols for key experimental assays, and visual diagrams to elucidate the intricate molecular interactions and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of AHR and its therapeutic potential.

Introduction to the Aryl Hydrocarbon Receptor (AHR)

The AHR is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[1] It functions as a sensor for a wide array of small molecules, including environmental toxins, dietary compounds, and endogenous metabolites.[1] In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex. Ligand binding triggers a conformational change, leading to its nuclear translocation and the subsequent regulation of target gene expression.[2] The diversity of AHR ligands and its crosstalk with other signaling pathways contribute to its complex and context-specific biological effects.[3]

The Canonical AHR Signaling Pathway

The canonical AHR signaling pathway is the most well-characterized mechanism of AHR action. It involves a series of sequential steps leading to the transcriptional activation of target genes.

Cytosolic AHR Complex

In the absence of a ligand, the AHR is sequestered in the cytoplasm in a complex with several chaperone proteins. This complex maintains the AHR in a conformation that is receptive to ligand binding but prevents its nuclear translocation and activity.[4] The core components of this cytosolic complex include:

-

Heat Shock Protein 90 (HSP90): A molecular chaperone that stabilizes the AHR and keeps it in a ligand-receptive state.

-

AHR-Interacting Protein (AIP): Also known as XAP2, this protein helps to retain the AHR in the cytoplasm.

-

p23: A co-chaperone that assists HSP90 in its function.

-

c-Src: A non-receptor tyrosine kinase that is released upon ligand binding.[4]

Ligand Activation and Nuclear Translocation

The binding of a ligand to the AHR's PAS-B domain initiates a conformational change in the receptor.[5] This change leads to the dissociation of the chaperone proteins, exposing a nuclear localization sequence (NLS) on the AHR.[4] The now-activated AHR-ligand complex is then transported into the nucleus.

Heterodimerization with ARNT and DNA Binding

Once in the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT), another bHLH/PAS protein.[4] This AHR/ARNT heterodimer is the transcriptionally active form of the receptor. The complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[4] The core consensus sequence of an XRE is 5'-GCGTG-3'.

Transcriptional Activation of Target Genes

The binding of the AHR/ARNT complex to XREs recruits various co-activators and the general transcriptional machinery to the promoter, leading to the initiation of target gene transcription.[4] Key target genes of the canonical AHR pathway include:

-

Cytochrome P450 Family 1 (CYP1): This family of enzymes, including CYP1A1, CYP1A2, and CYP1B1, is involved in the metabolism of xenobiotics and endogenous compounds. Their induction is a hallmark of AHR activation.

-

AHR Repressor (AHRR): This protein acts in a negative feedback loop to inhibit AHR signaling by competing with AHR for ARNT dimerization and by repressing transcription at XREs.[6]

Non-Canonical AHR Signaling Pathways

Recent research has unveiled several non-canonical AHR signaling pathways that are independent of ARNT and/or XRE binding. These pathways expand the repertoire of AHR's biological functions and its interactions with other cellular signaling networks.

Interaction with other Transcription Factors

The AHR can interact with other transcription factors to modulate their activity and the expression of their target genes.

-

Nuclear Factor-kappa B (NF-κB): The AHR can physically interact with components of the NF-κB signaling pathway, such as RelA and RelB.[6][7] This crosstalk can be either synergistic or antagonistic, depending on the cellular context and the specific NF-κB subunits involved.[7] For instance, the AHR/RelB complex can bind to a novel response element to regulate the expression of genes like IL-8.[1]

E3 Ubiquitin Ligase Activity

In a notable departure from its role as a transcription factor, the AHR can function as a substrate recognition component of a CUL4B-based E3 ubiquitin ligase complex.[5][11] This activity is ligand-dependent and leads to the ubiquitination and subsequent proteasomal degradation of target proteins.[5] Known substrates of the AHR E3 ligase activity include steroid hormone receptors such as the estrogen receptor alpha (ERα) and the androgen receptor (AR).[12] This function of AHR provides a direct mechanism for its crosstalk with steroid hormone signaling pathways. The switch between AHR's function as a transcription factor and an E3 ubiquitin ligase appears to be regulated by the availability of ARNT.[5]

Quantitative Data on AHR Ligand Interactions and Gene Expression

The following tables summarize quantitative data related to AHR ligand binding affinities, effective concentrations for receptor activation, and the induction of target gene expression.

Table 1: AHR Ligand Binding Affinities and Effective Concentrations

| Ligand | Ligand Type | Species/System | Method | Value | Reference |

| 2,3,7,8-TCDD | Exogenous | Human | Radioligand Binding | Kd: ~0.5-1 nM | [13] |

| FICZ | Endogenous | Mouse | Luciferase Reporter | EC50: 36 pM | |

| ITE | Endogenous | Human | Competitive Binding | Ki: 3 nM | [13] |

| 1-Hydroxyphenazine | Microbial | Human | Radioligand Binding | Ki: 9.2 µM | [2] |

| CH-223191 | Synthetic Antagonist | Human | Radioligand Binding | Ki: 12.2 µM | [2] |

| CH-223191 | Synthetic Antagonist | Human | Luciferase Reporter | IC50: 0.03 µM | [14] |

| KYN-101 | Synthetic Antagonist | Human | Luciferase Reporter | IC50: 22 nM | [14] |

| SGA360 | Synthetic Modulator | Human | Competitive Binding | IC50: 3 µM | [14] |

| BAY2416964 | Synthetic Antagonist | - | - | IC50: 341 nM | [14] |

| IK-175 | Synthetic Antagonist | Human | Luciferase Reporter | IC50: 91 nM | [14] |

Table 2: Fold Induction of CYP1A1 by AHR Ligands

| Ligand (Concentration) | Cell Line/System | Fold Induction (approx.) | Reference |

| 2,3,7,8-TCDD (1 nM) | HepG2 | ~60-fold (mRNA) | [15] |

| 2,3,7,8-TCDD (1 nM) | MCF-7 | >15-fold (EROD activity) | [15] |

| TCDD | Rat Hepatocytes | Up to 45-fold (mRNA) | [16] |

| TCDD | Cynomolgus Monkey | Up to 10,000-fold (mRNA, in vivo) | [16] |

| I3C Diet | Mouse Lung (in vivo) | ~12-fold (mRNA) | [17] |

| FICZ (5 nM) | Caco-2 | Varies with time (mRNA) | [17] |

| PCB3 (300 nM) | MCF-7 | ~1.5-fold (protein) | [15] |

Detailed Methodologies for Key Experiments

This section provides detailed protocols for fundamental assays used to investigate the AHR signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for the AHR.

Protocol:

-

Preparation of Cytosol: Prepare hepatic cytosol from a suitable animal model (e.g., rat, mouse) or use cell lysates containing the AHR.

-

Incubation: Incubate the cytosol preparation with a radiolabeled AHR ligand (e.g., [³H]TCDD) at various concentrations to determine saturation binding, or at a fixed concentration in the presence of increasing concentrations of a non-radiolabeled competitor ligand.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation binding, or the inhibitory constant (Ki) for competitive binding.[18]

Co-Immunoprecipitation (Co-IP) for AHR-ARNT Interaction

This technique is used to demonstrate the in vitro or in vivo interaction between the AHR and its binding partners, such as ARNT.

Protocol:

-

Cell Lysis: Lyse cells expressing AHR and ARNT with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-AHR antibody).

-

Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the other protein of interest (e.g., anti-ARNT antibody) to confirm the co-precipitation.[19]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if the AHR/ARNT complex binds to the XREs of target genes in vivo.

Protocol:

-

Cross-linking: Treat cells with a cross-linking agent, such as formaldehyde, to covalently link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the AHR or ARNT to immunoprecipitate the protein-DNA complexes.

-

Washing and Elution: Wash the immune complexes to remove non-specific DNA and then elute the protein-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links to release the DNA.

-

DNA Purification and Analysis: Purify the DNA and analyze for the presence of specific XRE-containing promoter regions by PCR or quantitative PCR (qPCR).[20]

DRE-Luciferase Reporter Assay

This is a common method to quantify the transcriptional activity of the AHR pathway in response to a ligand.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple DREs, and a control plasmid expressing Renilla luciferase for normalization.

-

Ligand Treatment: Treat the transfected cells with the test compound at various concentrations.

-

Cell Lysis: After an appropriate incubation period, lyse the cells.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to a vehicle control to determine the potency and efficacy of the test compound as an AHR agonist or antagonist.

Conclusion

The AHR signaling pathway is a complex and highly regulated system with diverse physiological and toxicological roles. The canonical pathway, involving ARNT and XRE binding, is fundamental to the metabolism of xenobiotics. However, the expanding knowledge of non-canonical pathways, including interactions with other transcription factors and its E3 ubiquitin ligase activity, highlights the AHR's integration into a broader cellular signaling network. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for advancing research in toxicology, immunology, and drug development. This technical guide provides a foundational resource for professionals in these fields to further explore the intricacies of AHR signaling and its potential as a therapeutic target.

References

- 1. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Molecular Mechanism To Switch the Aryl Hydrocarbon Receptor from a Transcription Factor to an E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-talk between aryl hydrocarbon receptor and the inflammatory response: a role for nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new cross-talk between the Aryl hydrocarbon receptor and RelB, a member of the NF-κB family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utmb-ir.tdl.org [utmb-ir.tdl.org]

- 9. The Tumor Suppressor Kruppel-Like Factor 6 Is a Novel Aryl Hydrocarbon Receptor DNA Binding Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The tumor suppressor Kruppel-like factor 6 is a novel aryl hydrocarbon receptor DNA binding partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Molecular Mechanism To Switch the Aryl Hydrocarbon Receptor from a Transcription Factor to an E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Serotonin Modulates AhR Activation by Interfering with CYP1A1-Mediated Clearance of AhR Ligands | Cell Physiol Biochem [cellphysiolbiochem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Localization of the Aryl Hydrocarbon Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins. Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a crucial regulator of a diverse array of physiological and pathophysiological processes, including immune responses, cell differentiation, and tumorigenesis. The cellular localization of AHR is a critical determinant of its activity. In its unliganded state, AHR resides predominantly in the cytoplasm, complexed with a variety of chaperone proteins. Upon ligand binding, it translocates to the nucleus, where it orchestrates changes in gene expression. This guide provides a comprehensive overview of the mechanisms governing the subcellular distribution of AHR, the experimental techniques used to study its localization, and the functional implications of its dynamic shuttling between the cytoplasm and the nucleus.

Core Concepts: AHR Nucleocytoplasmic Shuttling

The subcellular localization of the Aryl Hydrocarbon Receptor (AHR) is a tightly regulated process that dictates its function as a transcription factor. In its inactive state, the AHR is primarily found in the cytoplasm, where it is part of a multiprotein complex. This complex includes two molecules of the 90 kDa heat shock protein (HSP90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), the co-chaperone p23, and the proto-oncogene tyrosine-protein kinase Src.[1][2] This cytoplasmic retention is crucial for preventing inappropriate AHR activation.

Ligand binding to the AHR triggers a conformational change in the receptor, leading to the exposure of a nuclear localization sequence (NLS).[1][2] This event initiates the translocation of the AHR-chaperone complex into the nucleus. Once inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[2][3] This AHR-ARNT complex is the transcriptionally active form of the receptor.

The AHR also possesses a nuclear export signal (NES) that facilitates its transport back into the cytoplasm.[4] This continuous movement between the nucleus and the cytoplasm is known as nucleocytoplasmic shuttling.[4] The nuclear export of AHR is mediated by the chromosome region maintenance 1 (CRM1) protein.[4] Following its export to the cytoplasm, the AHR is targeted for degradation by the proteasome, a process that terminates the signaling cascade.[5]

The dynamic equilibrium of AHR's nuclear import and export is a key regulatory mechanism. Factors such as ligand identity, cell type, and cell density can influence this balance, thereby modulating the magnitude and duration of AHR-mediated gene expression. For instance, in some cell lines, AHR has been observed to be predominantly nuclear at sparse cell densities and cytoplasmic at confluence.[6]

Signaling Pathways

The cellular localization of AHR is central to its function in both canonical and non-canonical signaling pathways.

Canonical AHR Signaling Pathway

The canonical pathway is the classical, well-established mechanism of AHR activation. In its inactive state, AHR resides in the cytoplasm as part of a protein complex that includes HSP90, XAP2, p23, and c-Src.[1][3] Upon binding of a ligand, such as TCDD or other polycyclic aromatic hydrocarbons, the AHR complex undergoes a conformational change. This change exposes a nuclear localization signal (NLS), facilitating the translocation of the AHR into the nucleus.[1][2]

Within the nucleus, AHR dissociates from its chaperone proteins and heterodimerizes with the AHR Nuclear Translocator (ARNT).[2][3] The resulting AHR/ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[5] This binding initiates the transcription of a battery of genes, most notably those encoding phase I and phase II drug-metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1.[6] Following transcriptional activation, the AHR is exported from the nucleus and subsequently degraded in the cytoplasm via the ubiquitin-proteasome pathway, which terminates the signal.[5]

Non-Canonical AHR Signaling Pathways

Increasing evidence points to the existence of AHR signaling pathways that are independent of ARNT and DRE-binding, collectively known as non-canonical pathways. In these pathways, the subcellular localization of AHR and its interacting partners is also a key regulatory feature.

One prominent non-canonical pathway involves crosstalk with the Nuclear Factor-kappa B (NF-κB) family of transcription factors. In some cellular contexts, AHR has been shown to physically associate with the RelA and RelB subunits of NF-κB.[7][8] This interaction can occur in the nucleus and can lead to either mutual repression or co-activation of target genes, depending on the cellular context and stimulus.[7][8] For instance, the AHR/RelB complex can bind to both DREs and NF-κB consensus sites.[8]

Another important non-canonical interaction is with the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Ligand-activated AHR can promote the phosphorylation and activation of STAT3.[9][10] This interaction can influence processes like cell stemness and immune regulation.[7][10] The localization of both AHR and STAT3 to the nucleus is a prerequisite for this functional interplay.

Quantitative Analysis of AHR Subcellular Distribution

The subcellular distribution of AHR is not static and can be quantitatively assessed to understand its activation state. The following tables summarize findings from various studies that have quantified the nuclear and cytoplasmic localization of AHR under different experimental conditions.

| Cell Line | Treatment | Nuclear AHR (%) | Cytoplasmic AHR (%) | Reference |

| HeLa | Untreated | ~16% | ~84% | [11] |

| HeLa | TCDD | Majority | Minority | [11] |

| Hepa-1 | Untreated | Low | High | [12] |

| Hepa-1 | TCDD | High | Low | [12] |

| Cell Type | Condition | Proportional Nuclear AHR | Proportional Cytoplasmic AHR | Reference |

| Alveolar Type II Cells (Rat) | Saline + Oil (Control) | Low | High | [9] |

| Alveolar Type II Cells (Rat) | Saline + β-naphthoflavone | Significantly Increased | No Significant Change | [9] |

Experimental Protocols

Studying the cellular localization of AHR requires a combination of molecular and cell biology techniques. Below are detailed protocols for key experiments.

Immunofluorescence Staining of AHR

This technique allows for the visualization of AHR's subcellular localization within fixed cells.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum or bovine serum albumin in PBS)

-

Primary antibody specific to AHR

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere. Treat the cells with the desired AHR ligand or vehicle control for the appropriate time.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-AHR antibody in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash again with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters.

Subcellular Fractionation and Western Blotting

This method biochemically separates the cytoplasmic and nuclear components of cells, allowing for the quantification of AHR in each fraction by Western blotting.

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Hypotonic lysis buffer

-

Nuclear extraction buffer

-

Protease and phosphatase inhibitors

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

-

Reagents for SDS-PAGE and Western blotting (antibodies for AHR, a cytoplasmic marker like tubulin, and a nuclear marker like lamin B1 or histone H3)

Procedure:

-

Cell Harvest: Harvest cells and wash them with ice-cold PBS.

-

Cytoplasmic Fraction Isolation: Resuspend the cell pellet in hypotonic lysis buffer containing protease and phosphatase inhibitors. Allow the cells to swell on ice. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Fraction Isolation: Wash the nuclear pellet with hypotonic buffer. Resuspend the pellet in nuclear extraction buffer containing protease and phosphatase inhibitors. Incubate on ice with intermittent vortexing to lyse the nuclei. Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

Western Blot Analysis: Determine the protein concentration of both the cytoplasmic and nuclear fractions. Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against AHR, a cytoplasmic marker, and a nuclear marker. Visualize the protein bands using an appropriate detection method.

Live-Cell Imaging of AHR Translocation

This technique allows for the real-time visualization of AHR movement between the cytoplasm and nucleus in living cells, often using a fluorescently tagged AHR construct (e.g., AHR-GFP).

Materials:

-

Cells cultured in a glass-bottom dish or chamber slide

-

Expression vector for a fluorescently tagged AHR (e.g., pAHR-EGFP)

-

Transfection reagent

-

Live-cell imaging microscope with environmental control (temperature, CO2)

Procedure:

-

Transfection: Transfect the cells with the fluorescently tagged AHR expression vector using a suitable transfection reagent. Allow the cells to express the fusion protein for 24-48 hours.

-

Imaging Setup: Place the culture dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions.

-

Baseline Imaging: Acquire baseline images of the cells to visualize the initial subcellular distribution of the fluorescently tagged AHR.

-

Ligand Addition and Time-Lapse Imaging: Add the AHR ligand to the culture medium and immediately start acquiring time-lapse images at regular intervals to capture the translocation of AHR from the cytoplasm to the nucleus.

-

Image Analysis: Analyze the acquired images to quantify the change in fluorescence intensity in the nucleus and cytoplasm over time.

Co-immunoprecipitation (Co-IP) of AHR and Interacting Proteins

Co-IP is used to identify proteins that interact with AHR in its native cellular environment.

Materials:

-

Cultured cells

-

Non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration)

-

Protease and phosphatase inhibitors

-

Primary antibody specific to AHR

-

Protein A/G-conjugated beads (e.g., agarose or magnetic beads)

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G beads without antibody) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-AHR antibody to form an immune complex. Add Protein A/G beads to capture the antibody-AHR-interacting protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the AHR and its interacting partners from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for the unbiased identification of novel binding partners.

Conclusion

The cellular localization of the Aryl Hydrocarbon Receptor is a dynamic and highly regulated process that is fundamental to its biological activity. The continuous shuttling of AHR between the cytoplasm and the nucleus, governed by a complex interplay of chaperone proteins, nuclear transport machinery, and post-translational modifications, allows the cell to respond to a wide range of endogenous and exogenous signals. A thorough understanding of the mechanisms controlling AHR's subcellular distribution is essential for elucidating its diverse physiological roles and for the development of novel therapeutic strategies targeting AHR-related diseases. The experimental approaches detailed in this guide provide a robust toolkit for researchers to investigate the intricate spatiotemporal regulation of this critical transcription factor.

References

- 1. Interaction Between Ah Receptor and Nf-Kb Pathways - Yanan Tian [grantome.com]

- 2. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From Nucleus to Organs: Insights of Aryl Hydrocarbon Receptor Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new cross-talk between the Aryl hydrocarbon receptor and RelB, a member of the NF-κB family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aryl hydrocarbon receptor mediates Jak2/STAT3 signaling for non-small cell lung cancer stem cell maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the activated form of the aryl hydrocarbon receptor in the nucleus of HeLa cells in the absence of exogenous ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

AHR gene regulation and expression patterns

An In-depth Technical Guide on Aryl Hydrocarbon Receptor (AHR) Gene Regulation and Expression Patterns

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1][2] Initially identified for its role in mediating the toxic effects of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AHR is now recognized as a crucial regulator of diverse physiological and pathological processes.[2][3] It plays significant roles in immune cell differentiation, maintenance of stem cells, organ development, and cellular responses to a wide array of endogenous and exogenous ligands.[1][3] This guide provides a comprehensive overview of the molecular mechanisms governing AHR gene regulation, its signaling pathways, expression patterns, and the experimental methodologies used for its study.

AHR Gene and Protein Architecture

The AHR protein is encoded by the AHR gene, located on chromosome 7 (7p21.1) in humans.[1][4] The protein itself is a modular transcription factor containing several critical functional domains that facilitate its activity, including ligand binding, protein-protein interactions, and DNA binding.[1][5]

-

bHLH (basic Helix-Loop-Helix): Located at the N-terminus, this domain is essential for dimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and for binding to DNA.[1][5]

-

PAS (Per-Arnt-Sim): This domain is composed of two conserved repeats, PAS-A and PAS-B. The PAS-A domain is involved in dimerization with ARNT, while the PAS-B domain forms the ligand-binding pocket.[3][5][6] This pocket exhibits remarkable promiscuity, accommodating a wide variety of chemical structures.

-

Transactivation Domain (TAD): The C-terminal region of AHR contains the TAD, which is rich in glutamine, proline, serine, and threonine residues. This domain is responsible for recruiting co-activators and the general transcriptional machinery to initiate the expression of target genes.[5]

Regulation of AHR Signaling and Gene Expression

The activity and expression of AHR are tightly controlled at multiple levels, from the transcription of the AHR gene itself to the post-translational modification and degradation of the AHR protein.

Transcriptional and Epigenetic Regulation of the AHR Gene

The expression of the AHR gene is not static and is subject to regulatory control.

-

Epigenetic Control: The human AHR promoter contains CpG islands that are susceptible to DNA methylation, which can lead to gene silencing.[7] For example, some leukemia cell lines exhibit high levels of AHR promoter methylation and consequently do not express detectable levels of the receptor.[7] Histone modification patterns are also altered in the absence of AHR, indicating a reciprocal relationship where AHR can influence the broader epigenetic landscape.[8]

-

Transcriptional Factors: Coordinated signaling between AHR and other transcription factors, such as Nuclear factor erythroid 2-related factor 2 (NRF2), can regulate the expression of a battery of genes involved in detoxification and oxidative stress responses.[3] This interplay suggests a complex transcriptional network that maintains cellular homeostasis.

The Canonical AHR Signaling Pathway

The most well-characterized mechanism of AHR action is the canonical, ligand-dependent signaling pathway. This pathway describes the journey of AHR from an inactive cytosolic protein to a potent nuclear transcription factor.[9][10]

-

Inactive Cytosolic Complex: In its unliganded state, AHR resides in the cytoplasm as part of a multi-protein complex. This complex includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[9][10] These chaperones maintain AHR in a conformation ready for high-affinity ligand binding.

-

Ligand Binding and Nuclear Translocation: Upon binding of an exogenous (e.g., TCDD) or endogenous (e.g., kynurenine) ligand, AHR undergoes a conformational change.[1] This change exposes a nuclear localization signal, leading to the translocation of the ligand-AHR complex into the nucleus.[11][12]

-

Dimerization and DNA Binding: Inside the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with ARNT.[5][9] This AHR/ARNT complex is the transcriptionally active form, which binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the regulatory regions of target genes.[3][13] The core XRE sequence is 5'-TC/TGCGTG-3'.[1]

-

Target Gene Transcription: The AHR/ARNT heterodimer recruits co-activators (e.g., CBP/p300, SRC-1) and the RNA polymerase II machinery to the promoter, initiating the transcription of downstream target genes.[5][14] Well-known AHR target genes include those encoding xenobiotic metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1.[9]

Caption: The canonical ligand-dependent AHR signaling pathway.

Regulation and Termination of AHR Signaling

AHR signaling is subject to negative feedback to prevent over-activation.

-

AHR Repressor (AHRR): AHR activation induces the expression of its own repressor, AHRR. AHRR competes with AHR for dimerization with ARNT, forming a transcriptionally inactive AHRR/ARNT complex that can still bind to XREs, thereby repressing AHR-mediated gene expression.[12][15]

-

Protein Degradation: Following its transcriptional activity, the AHR protein is exported from the nucleus and targeted for degradation by the 26S proteasome pathway.[16] This ubiquitin-mediated process ensures a timely termination of the signal and is critical for modulating the magnitude and duration of gene regulation.[15][16]

Non-Canonical AHR Signaling

AHR also engages in cross-talk with other major signaling pathways, expanding its regulatory influence beyond XRE-driven transcription.

-

Interaction with Other Transcription Factors: Ligand-activated AHR can interact with other key proteins like the estrogen receptor (ER), retinoblastoma protein (RB), and NF-κB, modulating their activity and the expression of their respective target genes.[2][9]

-

Non-Genomic Activity: AHR can exert rapid, non-genomic effects. For instance, upon ligand binding, the Src kinase associated with the cytosolic AHR complex can be released and activated, leading to downstream signaling cascades.[5][12]

AHR Expression Patterns

AHR is expressed in a wide variety of tissues and cell types, though the expression levels vary significantly. This broad distribution underscores its importance in multiple physiological systems.[10]

Tissue-Specific Expression

AHR is expressed ubiquitously, but it is particularly abundant in tissues that form a barrier to the external environment or are involved in metabolism.[10][17]

| Tissue | Relative AHR mRNA Expression Level | Key Roles |

| Lung | High[17] | Response to inhaled pollutants, immune surveillance. |

| Liver | High[10] | Primary site of xenobiotic metabolism. |

| Placenta | High[10] | Fetal protection, developmental regulation. |

| Spleen | High[17] | Immune cell regulation. |

| Pancreas | High[17] | Metabolic regulation. |

| Testis | High[17] | Reproductive functions. |

| Skin | Moderate-High[10] | Barrier function, UV response, immune defense. |

| Intestine | Moderate | Gut homeostasis, immune tolerance, microbiota interaction. |

| Brain | Moderate | Neuronal development and function. |

Table 1: Summary of AHR mRNA expression levels in select human tissues. Expression levels are qualitative summaries from cited literature.[10][17]

Expression in Immune Cells

AHR is a critical regulator of the immune system, with its expression and function being well-documented in various immune cell populations. AHR activation can drive the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby influencing the balance between inflammation and tolerance.[1][18] It is also expressed in dendritic cells (DCs), macrophages, and other innate immune cells, where it modulates responses to pathogens and inflammation.[1][19][20]

Quantitative Data in AHR Research

Quantitative analysis is essential for understanding the potency of different ligands and the magnitude of the cellular response to AHR activation.

Ligand Binding Affinities

The affinity with which a ligand binds to AHR often correlates with its biological potency. Affinities can vary by orders of magnitude between different compounds and even between species.[21][22]

| Ligand | Ligand Type | Binding Affinity (Kd) / Potency (EC50) | Species |

| TCDD | Exogenous (Synthetic) | ~39 nM (Kd, recombinant human AHR-ARNT)[23] | Human |

| FICZ | Endogenous (Tryptophan photoproduct) | -4.12 kcal/mol (Binding Energy)[24] | Human |

| ITE | Endogenous (Tryptophan metabolite) | -3.46 kcal/mol (Binding Energy)[24] | Human |

| Kynurenine | Endogenous (Tryptophan metabolite) | Lower affinity than TCDD[1] | General |

Table 2: Representative binding affinities and potencies of common AHR ligands. Direct comparison is challenging due to varied experimental systems (e.g., recombinant protein vs. cell lysates) and metrics (Kd vs. binding energy).[1][23][24]

Target Gene Induction

Activation of AHR leads to a robust and often rapid induction of its target genes. RNA-sequencing and qPCR are commonly used to quantify these changes.

| Cell Type | Ligand | Target Gene | Fold Induction (mRNA) | Time Point |

| Human Stem Cells | (Endogenous activation) | CYP1A1 | ~10-100 fold (vs. AHR inhibitor)[25] | 4 hours |

| Human Stem Cells | (Endogenous activation) | CYP1B1 | ~5-20 fold (vs. AHR inhibitor)[25] | 4 hours |

| Murine BMMs | Benzo[a]pyrene | Ahrr | ~10-15 fold[20] | 6 hours |

| Murine BMMs | Benzo[a]pyrene | Nqo1 | ~2-3 fold[20] | 6 hours |

| Human Beas-2B | Wood Smoke Particles | CYP1A1 | Robustly increased[26] | 30 minutes |

Table 3: Examples of AHR target gene induction following ligand exposure in different cell models.[20][25][26]

Key Experimental Protocols

Studying AHR gene regulation and function requires a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay for AHR Activity

This cell-based assay is a highly sensitive method to screen for AHR agonists and antagonists by measuring the transcriptional activation of an XRE-driven reporter gene.[13][27]

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple XREs. When a test compound activates AHR, the AHR/ARNT complex binds to the XREs and drives luciferase expression. The resulting light output, measured with a luminometer, is directly proportional to AHR activation.[27]

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture an appropriate cell line (e.g., HepG2, HEK293T) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into a white, clear-bottom 96-well plate at a density that will result in ~80-90% confluency on the day of treatment. Incubate at 37°C, 5% CO₂.

-

-

Transfection (Day 2):

-

Prepare transfection complexes using a suitable reagent (e.g., Lipofectamine® 3000).

-

Co-transfect cells with two plasmids:

-

An XRE-luciferase reporter plasmid (containing multiple XRE copies upstream of a minimal promoter driving firefly luciferase).

-

A control plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency and cell viability. A 10:1 ratio of XRE-reporter to Renilla-control plasmid is common.

-

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment (Day 3):

-

Prepare serial dilutions of test compounds, a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO) in cell culture medium.

-

Gently remove the transfection medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay (Day 4):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Aspirate the treatment medium and wash each well once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and place on an orbital shaker for 15 minutes to ensure complete lysis.

-

Using a dual-injector luminometer, measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

-

Data Analysis:

-

Calculate the normalized response by dividing the Firefly luciferase relative light units (RLU) by the Renilla luciferase RLU for each well.

-

Calculate the fold induction by dividing the normalized response of treated wells by the average normalized response of the vehicle control wells.

-

Caption: Workflow for a dual-luciferase AHR reporter assay.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a transcription factor like AHR.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to AHR is used to immunoprecipitate the AHR-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to identify the genomic locations where AHR was bound.

Detailed Protocol:

-

Cell Culture and Cross-linking:

-

Culture ~10-20 million cells per condition (e.g., vehicle vs. ligand-treated).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Harvest cells, wash with ice-cold PBS, and pellet. The cell pellets can be flash-frozen and stored at -80°C.

-

-

Chromatin Preparation and Shearing:

-

Lyse the cells and isolate the nuclei.

-

Resuspend nuclei in a shearing buffer (containing SDS).

-

Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., MNase). Verify fragment size on an agarose gel.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an AHR-specific antibody. Include a negative control IP with a non-specific IgG antibody.

-

Add Protein A/G beads to capture the antibody-AHR-DNA complexes.

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare a sequencing library from the purified ChIP DNA and input control DNA (chromatin saved before the IP step). This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequence reads to a reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the AHR IP sample compared to the input control.

-

Perform motif analysis on the identified peaks to confirm enrichment of the XRE motif.

-

Caption: A streamlined workflow for ChIP-sequencing.

CRISPR-Cas9 Genome-Wide Screen

CRISPR screens are powerful tools for the unbiased discovery of genes that regulate a signaling pathway.[28][29][30]

Principle: A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of Cas9-expressing cells. The cells are then subjected to a selection pressure related to AHR activity. For example, cells can be treated with a pro-toxic AHR ligand like benzo[a]pyrene (B[a]P). Cells with intact AHR signaling will metabolize B[a]P into cytotoxic products and die.[29][31] Surviving cells are enriched for sgRNAs that target genes essential for the AHR pathway. High-throughput sequencing of the sgRNAs in the surviving population reveals which gene knockouts confer resistance.

Detailed Workflow:

-

Cell Line Preparation:

-

Generate a stable cell line expressing the Cas9 nuclease (e.g., from S. pyogenes).

-

-

Lentiviral Library Transduction:

-

Transduce the Cas9-expressing cells with a pooled genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

-

Antibiotic Selection:

-

Select for successfully transduced cells using an antibiotic resistance marker present on the sgRNA vector (e.g., puromycin).

-

-

Applying Selection Pressure:

-

Split the cell population into two groups: a control group (treated with vehicle) and a selection group.

-

Treat the selection group with a pro-toxic AHR ligand (e.g., B[a]P). The concentration and duration should be optimized to achieve significant cell death (~80-90%).

-

-

Harvesting and Genomic DNA Extraction:

-

Harvest the surviving cells from both the control and selection groups.

-

Extract genomic DNA from both populations.

-

-

sgRNA Sequencing:

-

Use PCR to amplify the sgRNA sequences integrated into the host genome.

-

Sequence the PCR amplicons using a high-throughput sequencer.

-

-

Data Analysis:

-

Count the number of reads for each unique sgRNA in both the control and selected populations.

-

Use statistical software (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the selected population compared to the control.[30]

-

The genes targeted by these enriched sgRNAs are candidate positive regulators of the AHR pathway.

-

Caption: Workflow for a positive selection CRISPR-Cas9 screen.

Conclusion